

Andrograpanin (CAS Number 82209-74-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Examination of the Physicochemical Properties, Biological Activity, and Mechanisms of Action of a Promising Anti-inflammatory Diterpenoid Lactone.

For Researchers, Scientists, and Drug Development Professionals.

Andrograpanin, a diterpene lactone with the CAS number 82209-74-3, is a bioactive compound isolated from the medicinal plant Andrographis paniculata.[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating infections and inflammatory conditions.[1][4] Andrograpanin itself is a hydrolysate of neoandrographolide and has demonstrated significant anti-inflammatory and potential anticancer properties, making it a molecule of interest for modern drug discovery and development.[1][5] This technical guide provides a comprehensive overview of Andrograpanin, summarizing its key characteristics, biological activities with associated quantitative data, and detailed experimental methodologies.

Physicochemical Properties

Andrograpanin is a solid, white to off-white powder.[2][6] It is characterized by its molecular formula C20H30O3 and a molecular weight of approximately 318.45 g/mol .[2][5] Key physicochemical data are summarized in the table below for quick reference.



Property	Value	References
CAS Number	82209-74-3	[2][5][6][7][8][9]
Molecular Formula	C20H30O3	[2][5][6]
Molecular Weight	318.45	[2][5][6][8][9]
Appearance	Solid, White to Off-White Powder	[2][6][8]
Melting Point	104-106°C	[6]
Solubility	Soluble in DMSO (up to 100 mg/mL with warming), ethanol, and ether. Insoluble in water.	[6][8][9]
Storage	Store at 4°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.	[2][8]
Purity (Typical)	>95% (HPLC)	[6]

Biological Activity and Mechanism of Action

Andrograpanin exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It has also been shown to possess immunomodulatory and anticancer potential.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of Andrograpanin involves the downregulation of key signaling pathways in immune cells, particularly macrophages.[1][8] In lipopolysaccharide (LPS)-stimulated macrophage cells, Andrograpanin has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12p70) in a dose-dependent manner.[1][10] This inhibition occurs at the gene expression level, with Andrograpanin down-regulating the

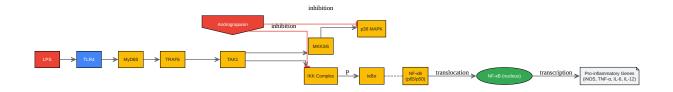


expression of inducible nitric oxide synthase (iNOS) and the respective pro-inflammatory cytokine genes.[1][10]

The core of its anti-inflammatory action lies in the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][8] Furthermore, Andrograpanin has been reported to inhibit the degradation of IκBα and the phosphorylation of p65, key steps in the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[5]

Cell Line	Stimulant	Analyte	Concentrati on of Andrograpa nin (µM)	Inhibition	References
RAW 264.7 Macrophages	LPS	Nitric Oxide (NO)	15-90	Dose- dependent inhibition	[1]
RAW 264.7 Macrophages	LPS	TNF-α	15-90	Dose- dependent inhibition	[1][10]
RAW 264.7 Macrophages	LPS	IL-6	15-90	Dose- dependent inhibition	[1][10]
RAW 264.7 Macrophages	LPS	IL-12p70	15-90	Dose- dependent inhibition	[1][10]





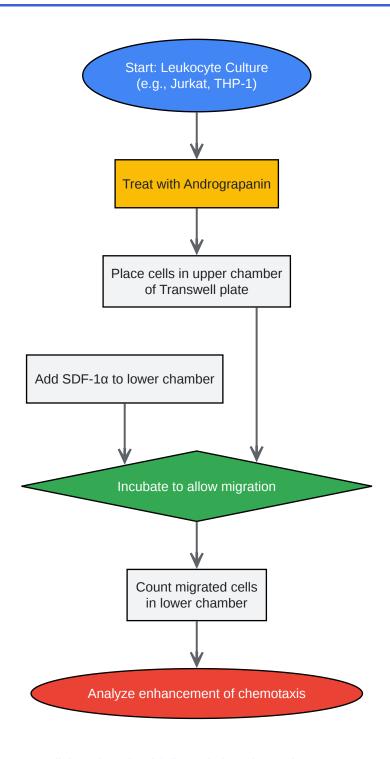
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Caption: Andrograpanin's anti-inflammatory signaling pathway.

Immunomodulatory Activity

Andrograpanin has also been shown to enhance leukocyte chemotaxis induced by the chemokine stromal cell-derived factor- 1α (SDF- 1α) in Jurkat, THP-1, and peripheral blood lymphocyte cells.[4][8] This effect is specific to the CXCR4 receptor.[4] Interestingly, the mechanism does not appear to involve direct interaction with the receptor or G protein coupling, but rather a significant reduction in SDF- 1α -induced CXCR4 internalization.[4]





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Caption: Experimental workflow for chemotaxis assay.

Anticancer Activity

While less studied than its anti-inflammatory properties, Andrograpanin is a component of Andrographis paniculata extracts that have demonstrated anticancer activity against various



cancer cell lines.[11][12][13][14][15] The broader extracts have been shown to induce cell cycle arrest and apoptosis in cancer cells.[11] Further research is needed to elucidate the specific role and mechanisms of Andrograpanin in these anticancer effects.

Experimental Protocols

The following are representative experimental protocols for assessing the biological activity of Andrograpanin, compiled from multiple sources. Specific conditions may require optimization.

Cell Culture

- Cell Line: RAW 264.7 murine macrophage cell line.
- Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Cells are passaged when they reach 70-80% confluency. The adherent cells can be detached by gentle scraping or using a cell lifter.

Nitric Oxide (NO) Production Assay

- Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of Andrograpanin (e.g., 15, 30, 60, 90 μM) for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 μg/mL) for 24 hours.
- After incubation, collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant using the Griess reagent system,
 which is an indicator of NO production. Measure the absorbance at 540 nm.
- A standard curve using sodium nitrite should be generated to quantify the results.



Pro-inflammatory Cytokine Measurement (ELISA)

- Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
- Pre-treat the cells with Andrograpanin at desired concentrations for 1-2 hours.
- Stimulate with LPS (e.g., 1 μg/mL) for 18-24 hours.
- Collect the cell culture supernatant and centrifuge to remove any debris.
- Quantify the levels of TNF-α, IL-6, and IL-12p70 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for p38 MAPK Phosphorylation

- Culture RAW 264.7 cells to 80-90% confluency in 6-well plates.
- Pre-treat with Andrograpanin for 1-2 hours before stimulating with LPS for a short period (e.g., 30 minutes).
- Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 Densitometry can be used to quantify the ratio of phosphorylated to total p38 MAPK.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

- Treat RAW 264.7 cells with Andrograpanin and/or LPS as described for the cytokine measurement assay.
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.
- Perform PCR using specific primers for iNOS, TNF- α , IL-6, and a housekeeping gene (e.g., GAPDH or β -actin) for normalization.
- Analyze the PCR products by agarose gel electrophoresis. The intensity of the bands can be quantified to determine the relative gene expression levels.

Conclusion

Andrograpanin (CAS 82209-74-3) is a promising natural compound with well-documented antiinflammatory properties. Its mechanism of action, primarily through the inhibition of the p38 MAPK and NF-κB signaling pathways, makes it an attractive candidate for the development of novel therapeutics for inflammatory diseases. This technical guide provides a solid foundation of its physicochemical characteristics, biological activities, and relevant experimental protocols to aid researchers in further exploring the therapeutic potential of this intriguing molecule. Further investigations into its anticancer and other biological activities are warranted to fully understand its pharmacological profile.

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- To cite this document: BenchChem. [Andrograpanin (CAS Number 82209-74-3): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249751#andrograpanin-cas-number-82209-74-3]

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